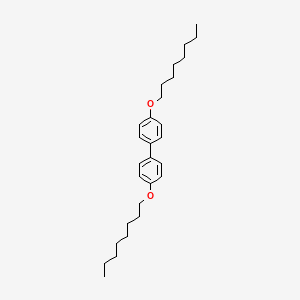
4,4'-Bis(octyloxy)-1,1'-biphenyl
Cat. No. B8724655
Key on ui cas rn:
21470-43-9
M. Wt: 410.6 g/mol
InChI Key: JLYWHCZNZZHMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07982212B2
Procedure details


56 g of 4,4′-dihydroxybiphenyl was dissolved in 500 g ethanol. To this solution was added 40 g of potassium hydroxide, and the mixture was reacted. Next, this solution was heated, and 128 g of 1-bromooctane was dropped at 70° C., and subsequently, the mixture was reacted at 70° C. for 7 hours. The reaction was performed under a nitrogen atmosphere. After the reaction, this solution was cooled, and the generated precipitate was filtrated to recover. Next, this precipitate was washed with 500 ml of methanol, then, washed with a mixed solvent of methanol 500 ml/ion exchanged water 300 ml, and further, washed with a mixed solvent of acetone 500 ml/ion exchanged water 300 ml. This precipitate was dried under reduced pressure, to obtain 105 g of 4,4′-dioctyloxybiphenyl represented by the following structural formula:



Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[OH-].[K+].Br[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]>C(O)C>[CH2:18]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH2:6][CH2:7][CH2:2][CH2:3][CH2:4][CH2:5][CH2:8][CH3:9])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1)[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
56 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
128 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Next, this solution was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
subsequently, the mixture was reacted at 70° C. for 7 hours
|
|
Duration
|
7 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
this solution was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the generated precipitate was filtrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover
|
WASH
|
Type
|
WASH
|
|
Details
|
Next, this precipitate was washed with 500 ml of methanol
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a mixed solvent of methanol 500 ml/ion
|
WASH
|
Type
|
WASH
|
|
Details
|
further, washed with a mixed solvent of acetone 500 ml/ion
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This precipitate was dried under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)OCCCCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 105 g | |
| YIELD: CALCULATEDPERCENTYIELD | 170% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

